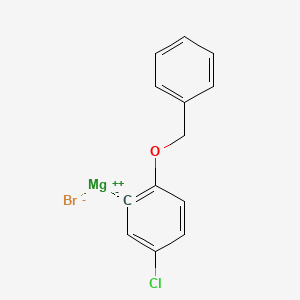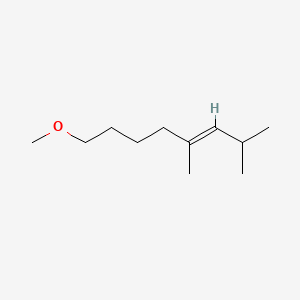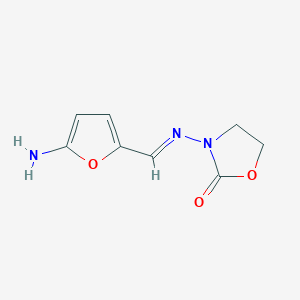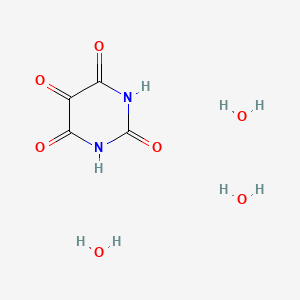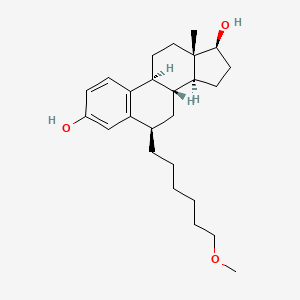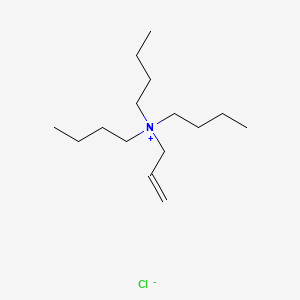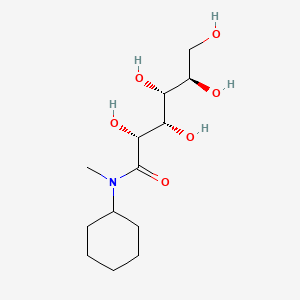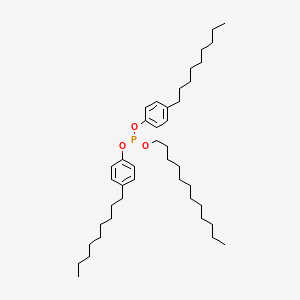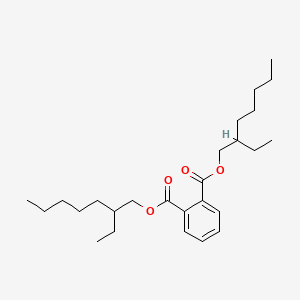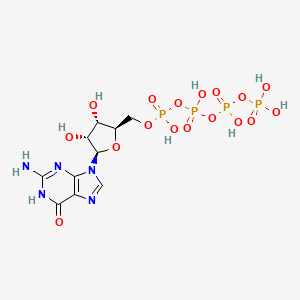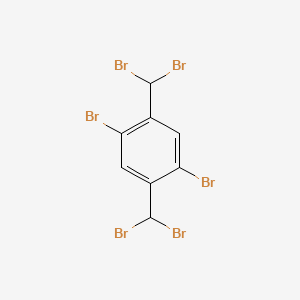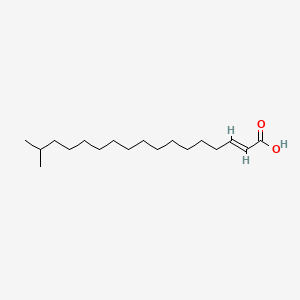
Isooctadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Isooctadecenoic acid is typically produced through the hydrogenation or oxidation of fatty acids . The industrial production often involves the catalytic hydrogenation of unsaturated fatty acids derived from vegetable oils. This process results in a mixture of isomers, which are then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Isooctadecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can react with amines to form amides, such as the reaction with tetraethylenepentamine to form isostearamide. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isooctadecenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It is studied for its role in biological membranes and its effects on cell signaling pathways.
Mécanisme D'action
The mechanism of action of isooctadecenoic acid involves its interaction with cell membranes and signaling pathways. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes and receptors. The molecular targets include peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Isooctadecenoic acid is similar to other fatty acids such as stearic acid (octadecanoic acid) and oleic acid (octadecenoic acid). its branched structure gives it unique properties, such as increased oxidative stability and a lower melting point . These properties make it particularly useful in applications where a stable, liquid fatty acid is required.
Similar Compounds
- Stearic acid (octadecanoic acid)
- Oleic acid (octadecenoic acid)
- Elaidic acid (trans-octadecenoic acid)
This compound stands out due to its branched structure, which imparts unique physical and chemical properties that are advantageous in various industrial and scientific applications.
Propriétés
Numéro CAS |
37343-44-5 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(E)-16-methylheptadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h14,16-17H,3-13,15H2,1-2H3,(H,19,20)/b16-14+ |
Clé InChI |
BNRRFUKDMGDNNT-JQIJEIRASA-N |
SMILES isomérique |
CC(C)CCCCCCCCCCCC/C=C/C(=O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


